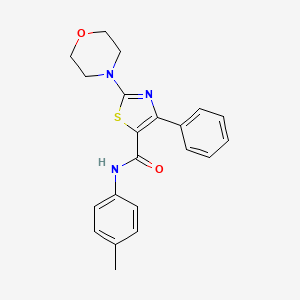

N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

Description

N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole-derived small molecule characterized by a carboxamide-linked 4-methylphenyl group at position 5 and a morpholine moiety at position 2 of the thiazole ring. The morpholine group enhances solubility and bioavailability, while the phenyl and methylphenyl substituents contribute to hydrophobic interactions with biological targets .

Properties

Molecular Formula |

C21H21N3O2S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H21N3O2S/c1-15-7-9-17(10-8-15)22-20(25)19-18(16-5-3-2-4-6-16)23-21(27-19)24-11-13-26-14-12-24/h2-10H,11-14H2,1H3,(H,22,25) |

InChI Key |

BOMWMQDRQGKELS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine and aromatic groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Solubility and Bioavailability: The target compound’s morpholine group improves aqueous solubility compared to analogs lacking polar substituents (e.g., simple phenylthiazoles). However, it is less soluble than MSC2360844, which incorporates a sulfone and fluorinated group .

Biological Activity :

- While direct activity data for the target compound is absent in the evidence, structural analogs like Dasatinib demonstrate potent kinase inhibition (IC₅₀ values in nM range for BCR-ABL). The morpholine group in the target compound may confer selectivity for PI3K/AKT/mTOR pathways, as seen in related morpholine-containing inhibitors .

- The trimethoxyphenyl analog () shows DNA-binding properties akin to combretastatins, suggesting divergent mechanisms compared to the target compound’s kinase-focused design .

Spectral Characterization :

- IR spectra of the target compound would display νC=O (~1680 cm⁻¹) and νN-H (~3300 cm⁻¹) bands, similar to other thiazole carboxamides. Unlike triazole-thiones (), the absence of νC=S (~1250 cm⁻¹) confirms the carboxamide structure .

- ¹H-NMR would show distinct aromatic protons for phenyl (δ 7.2–7.6 ppm) and morpholine (δ 3.6–3.8 ppm), with a singlet for the methyl group (δ 2.3 ppm) .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis (hydrolysis of ethyl carboxylate intermediates followed by amide coupling) achieves yields comparable to Dasatinib’s routes (~60–75%) but avoids complex piperazinyl intermediates .

- Thermodynamic Stability: Molecular modeling suggests the morpholine-thiazole scaffold adopts a planar conformation, facilitating ATP-binding pocket interactions in kinases. This contrasts with MSC2360844’s nonplanar thiochromenopyrazole core, which may limit target versatility .

Biological Activity

N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antifungal, and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

- Chemical Name : N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

- CAS Number : 862391-38-6

- Molecular Formula : C21H21N3O2S

- Molecular Weight : 379.48 g/mol

Antitumor Activity

Research indicates that thiazole derivatives, including N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide, exhibit significant anticancer properties. A study found that compounds with a thiazole ring demonstrated cytotoxicity against various cancer cell lines. Notably, the presence of a methyl group on the phenyl ring enhances activity by increasing electron density, which is crucial for interaction with biological targets .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

Antifungal Activity

Thiazole derivatives have also shown promising antifungal activity. For instance, a series of thiazole compounds were evaluated for their efficacy against fungal pathogens using standard antifungal assays. The docking studies indicated that these compounds interact effectively with the active sites of fungal enzymes .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various in vivo models. In one study, certain thiazole-integrated compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating their potential as anticonvulsants .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals critical insights into the structural features necessary for biological activity:

- Thiazole Ring : Essential for anticancer and antifungal activities.

- Phenyl Substituents : Methyl substitutions enhance electron donation and improve interactions with target proteins.

- Morpholine Group : Contributes to solubility and bioavailability.

Case Study 1: Anticancer Activity

In a study examining the effects of various thiazole derivatives on cancer cell lines, N-(4-methylphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide was shown to be equipotent against both Jurkat and A-431 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antifungal Efficacy

A series of synthesized thiazoles were tested against Candida albicans and Aspergillus niger. The results indicated that specific modifications in the thiazole structure significantly enhanced antifungal activity compared to traditional antifungals like fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.